molecular formula C27H25O17+ B1260239 Cyanidin 3-(3'',6''-dimalonylglucoside) CAS No. 171828-60-7

Cyanidin 3-(3'',6''-dimalonylglucoside)

Cat. No. B1260239
M. Wt: 621.5 g/mol
InChI Key: CXGHPQSURHQOBH-MQWSOPDOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-(3'', 6''-dimalonylglucoside), also known as 3, 3', 4', 5, 7-pentahydroxyflavylium(1+) or 3-O-(3, 6-di-O-malonyl-b-D-glucopyranoside), belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Cyanidin 3-(3'', 6''-dimalonylglucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyanidin 3-(3'', 6''-dimalonylglucoside) is primarily located in the cytoplasm. Outside of the human body, cyanidin 3-(3'', 6''-dimalonylglucoside) can be found in corn. This makes cyanidin 3-(3'', 6''-dimalonylglucoside) a potential biomarker for the consumption of this food product.
Cyanidin 3-O-3'',6''-O-dimalonylglucoside is an anthocyanidin glycoside.

Scientific Research Applications

Biosynthesis and Pigment Formation

Cyanidin 3-O-(3'',6''-dimalonylglucoside) plays a significant role in the pigmentation of flowers and plants. For example, it is a dominant anthocyanin in chrysanthemum flowers, contributing to their coloration. Researchers have isolated cDNAs coding for enzymes involved in its biosynthesis, demonstrating the pathway of pigment formation in these plants (Suzuki et al., 2004). Similarly, it has been identified as a key flower pigment in other species, such as Dendranthema grandiflorum, again underlining its role in the natural coloration of plants (Nakayama et al., 1997).

Anthocyanin Profiles in Various Plants

Cyanidin 3-(3'',6''-dimalonylglucoside) has been identified across a range of plant species, indicating its widespread occurrence in the plant kingdom. In maize (Zea mays) and reed canarygrass (Phalaris arundinacea), it is one of the key anthocyanins found, suggesting a commonality in anthocyanin profiles among diverse plant species (Fossen et al., 2001). This compound is also present in other grass species, further emphasizing its significance in the plant anthocyanin spectrum (Fossen et al., 2002).

Interaction with Biological Systems

The interaction of cyanidin derivatives, including cyanidin 3-(3'',6''-dimalonylglucoside), with biological systems is an area of interest. For instance, studies have explored how these compounds interact with lipid membranes, which is crucial for understanding their bioavailability and potential biological effects (Rakić et al., 2017).

Potential Health Benefits

Some studies have delved into the health benefits of cyanidin derivatives. For instance, cyanidin-3-galactoside, which shares structural similarities with cyanidin 3-(3'',6''-dimalonylglucoside), has been investigated for its antioxidant properties and potential therapeutic applications, such as in the treatment of diabetes (Adisakwattana et al., 2009), (Liang et al., 2021).

properties

CAS RN

171828-60-7

Product Name

Cyanidin 3-(3'',6''-dimalonylglucoside)

Molecular Formula

C27H25O17+

Molecular Weight

621.5 g/mol

IUPAC Name

3-[[(2R,3R,4S,5R,6S)-4-(2-carboxyacetyl)oxy-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C27H24O17/c28-11-4-14(30)12-6-17(25(41-16(12)5-11)10-1-2-13(29)15(31)3-10)42-27-24(39)26(44-22(37)8-20(34)35)23(38)18(43-27)9-40-21(36)7-19(32)33/h1-6,18,23-24,26-27,38-39H,7-9H2,(H5-,28,29,30,31,32,33,34,35)/p+1/t18-,23-,24-,26+,27-/m1/s1

InChI Key

CXGHPQSURHQOBH-MQWSOPDOSA-O

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-(3'',6''-dimalonylglucoside)
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Cyanidin 3-(3'',6''-dimalonylglucoside)
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Cyanidin 3-(3'',6''-dimalonylglucoside)
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Cyanidin 3-(3'',6''-dimalonylglucoside)
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Cyanidin 3-(3'',6''-dimalonylglucoside)
Reactant of Route 6
Cyanidin 3-(3'',6''-dimalonylglucoside)

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